molecular formula C12H13N3OS B5067044 6-(allylthio)-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-3,5-pyridinedicarbonitrile CAS No. 201733-67-7

6-(allylthio)-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-3,5-pyridinedicarbonitrile

Cat. No. B5067044
CAS RN: 201733-67-7
M. Wt: 247.32 g/mol
InChI Key: MTCAWEXPGWORMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(allylthio)-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-3,5-pyridinedicarbonitrile involves complex chemical reactions, often starting from tetracyanoethylene and aldehydes in the presence of hydrohalogen acids, leading to the formation of halo-substituted derivatives which are then further modified through various chemical reactions (Eremkin et al., 2006). Another method includes the low-temperature conversion of aryl bromides to alcohols, followed by several steps to introduce the desired functional groups (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as IR, NMR, MS, and X-ray analysis. These methods provide detailed insights into the arrangement of atoms and the molecular geometry, which are crucial for understanding the compound's reactivity and properties. For instance, novel polyimides derived from pyridine-containing monomers have been studied for their structural features, showcasing the role of pyridine moieties in influencing the material's properties (Wang et al., 2006).

Chemical Reactions and Properties

Compounds like this compound undergo various chemical reactions, including heterocyclization and reactions with primary amines and HCHO, leading to the formation of new derivatives with potentially interesting properties (Khrapova et al., 2020). These reactions are pivotal for the synthesis of compounds with specific functionalities and for exploring their chemical behavior.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. For example, polyimides containing pyridine units display high thermal stability and good mechanical properties, making them suitable for various applications (Wang et al., 2006). Understanding these properties is essential for designing materials with desired performance characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity towards radicals, stability in various conditions, and potential as antioxidants, are critical for determining the applications of these compounds. Studies on similar compounds have shown that specific substitutions on the pyridine ring can significantly enhance their antioxidant properties, showcasing the importance of chemical modifications in tailoring the properties of such compounds (Wijtmans et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it. A Safety Data Sheet (SDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications, such as its use in the development of new therapeutic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

4,4-dimethyl-2-oxo-6-prop-2-enylsulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-4-5-17-11-9(7-14)12(2,3)8(6-13)10(16)15-11/h4,8H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCAWEXPGWORMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NC(=C1C#N)SCC=C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126600
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-2-oxo-6-(2-propen-1-ylthio)-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201733-67-7
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-2-oxo-6-(2-propen-1-ylthio)-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201733-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-2-oxo-6-(2-propen-1-ylthio)-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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